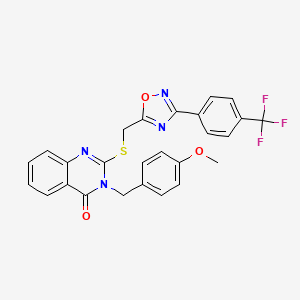

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

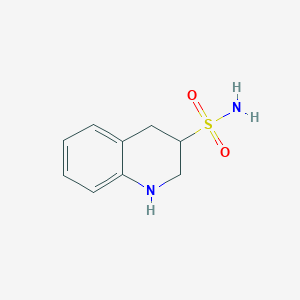

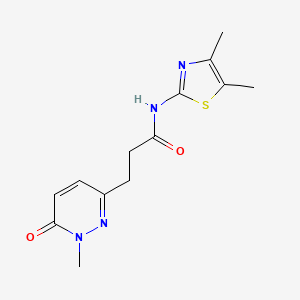

“Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride” is a chemical compound with a molecular weight of 240.69 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecule contains 1 ester (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl . It also includes a six-membered ring .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Benzimidazole Derivatives

This compound serves as a precursor for synthesizing new benzimidazole derivatives with potential biological activities. The derivatives have been evaluated for their bioactivity screening functions, particularly in the development of novel heterocyclic compounds .

Anticancer Activity

Some derivatives synthesized from this compound have shown promising anticancer activity. They have been tested across various cell lines, including human breast cancer and liver cancer cell lines, indicating their potential as therapeutic agents against cancer .

Antioxidant Properties

Certain synthesized derivatives exhibit significant antioxidant activity. This is crucial as antioxidants play a role in preventing oxidative stress, which is linked to various chronic diseases .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. This is essential for drug design and discovery, helping to predict the binding affinities and modes of action .

Pharmacological Profile Analysis

In silico analysis of pharmacological profiles is another application. This involves computer-simulated predictions of a compound’s effects, which can lead to the identification of potential therapeutic benefits .

Biocatalysis in Drug Synthesis

It has been employed in biocatalysis to synthesize chiral drug intermediates. This is particularly important in the production of drugs that require specific stereochemistry for their effectiveness .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest a complex interaction with biological targets that result in diverse physiological changes.

Biochemical Pathways

Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways

Result of Action

Related compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

The potential pharmacological properties of such compounds have received increasing attention in recent years . Their huge potential in drug discovery has inspired a wide array of synthetic work . Future research could focus on exploring their biological activities and potential applications in medicine.

properties

IUPAC Name |

methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZPQITAQSBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)

![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)